molecular formula C10H6N4O8S2 B14600889 N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide CAS No. 61072-81-9

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide

Cat. No.: B14600889
CAS No.: 61072-81-9
M. Wt: 374.3 g/mol
InChI Key: IESKRYXHYMOCQD-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide is a complex organic compound that features both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide typically involves multiple steps. One common method starts with the nitration of thiophene to introduce nitro groups at specific positions. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide involves its ability to interact with biological molecules through its nitro and sulfonamide groups. These interactions can disrupt normal cellular processes, making it useful as a biochemical probe or potential therapeutic agent. The compound can target specific enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the thiophene and sulfonamide groups.

    5-Nitrothiophene-2-sulfonamide: Similar structure but lacks the dinitrophenyl group.

Uniqueness

N-(2,4-Dinitrophenyl)-5-nitrothiophene-2-sulfonamide is unique due to the combination of nitro, thiophene, and sulfonamide groups in a single molecule.

Properties

CAS No.

61072-81-9

Molecular Formula

C10H6N4O8S2

Molecular Weight

374.3 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-5-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H6N4O8S2/c15-12(16)6-1-2-7(8(5-6)13(17)18)11-24(21,22)10-4-3-9(23-10)14(19)20/h1-5,11H

InChI Key

IESKRYXHYMOCQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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